molecular formula C9H11FN2O2 B1523543 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide CAS No. 880875-39-8

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1523543
CAS No.: 880875-39-8
M. Wt: 198.19 g/mol
InChI Key: BJTPURUYKCXYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11FN2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and methoxy and methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

The synthesis of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

2-Amino-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and methyl groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide include:

The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-5-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTPURUYKCXYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695939
Record name 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880875-39-8
Record name 2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of diisopropylethylamine (34.36 mL, 197.25 mmol) and O,N-dimethyl-hydroxylamine hydrochloride (19.24 g, 197.25 mmol) in CHCl3 (300 mL) was added 2-amino-5-fluorobenzoic acid (25.50 g, 164.38 mmol) followed by EDC (31.51 g, 164.38 mmol). The reaction was stirred from 0° C. to ambient temperature over 2 h and then diluted with CH2Cl2 (100 mL), washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase chromatography (3-8% MeOH/CH2Cl2) yielded 2-amino-5-fluoro-N-methoxy-N-methylbenzamide as a yellow oil. 1H NMR (CDCl3, 400 MHz) 7.12 (m, 1H, ArH); 6.93 (m, 1H, ArH); 6.65 (m, 1H, ArH); 3.63 (s, 3H, CH3); 3.35 (s, 3H, CH3); MS (Electrospray): m/z 199.1 (M+H).
Quantity
34.36 mL
Type
reactant
Reaction Step One
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
19.24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
31.51 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 0° C. mixture of N,N-diisopropylethylamine (13.47 mL, 77 mmol) and N,O-dimethylhydroxylamine hydrochloride (7.55 g, 77 mmol) in CHCl3 (117 mL) was added 2-amino-5-fluorobenzoic acid (10.00 g, 64.5 mmol) followed by EDC (12.36 g, 64.5 mmol). The reaction was stirred from 0° C. to rt. After 22 h, the mixture was diluted with DCM (100 mL) and washed with aq satd NaHCO3 (1×100 mL), brine (1×100 mL), and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material as a brown syrup. The crude material was purified by silica gel column chromatography eluting with a gradient of 0% to 100% EtOAc in hexane, to provide 2-amino-5-fluoro-N-methoxy-N-methylbenzamide as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ ppm 6.97-7.04 (2H, m), 6.72 (1H, dd, J=9.4, 4.9 Hz), 5.22 (2H, s), 3.54 (3H, s), 3.22 (3H, s); LC-MS (ESI) m/z 199.0 [M+H]+.
Quantity
13.47 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.55 g
Type
reactant
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
12.36 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.